1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves multiple steps. One common method includes the chlorination of 3-(trifluoromethoxy)benzyl alcohol to form 3-(trifluoromethoxy)benzyl chloride. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction of the amino group results in secondary or tertiary amines .
Scientific Research Applications
1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties, influencing the compound’s reactivity and binding affinity. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, contributing to its overall biological and chemical activity .
Comparison with Similar Compounds
- 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
- 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- 1-Amino-1-[3-(trifluoromethyl)phenyl]propan-2-OL
Uniqueness: 1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the trifluoromethoxy group, which significantly alters its electronic properties compared to similar compounds.
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3 |
InChI Key |
YZTCEJIOHNBDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
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